propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate
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Overview
Description
Propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate is a complex organic compound with a unique structure that includes an oxolane ring and a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(5-oxooxolan-2-yl)propanoic acid with isopropyl alcohol in the presence of a suitable catalyst to form the ester. The reaction conditions often include refluxing the mixture and using a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and carbamoylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(5-oxooxolan-2-yl)propanoic acid: Shares the oxolane ring structure but lacks the ester and carbamoylamino groups.
Propan-2-yl 3-aminopropanoate: Similar ester structure but with an amino group instead of the carbamoylamino group.
Uniqueness
Propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
propan-2-yl 3-[[(3S)-5-oxooxolan-3-yl]carbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-7(2)18-9(14)3-4-12-11(16)13-8-5-10(15)17-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQUYHATIBZKIQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCNC(=O)NC1CC(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCNC(=O)N[C@H]1CC(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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